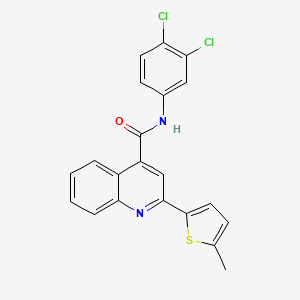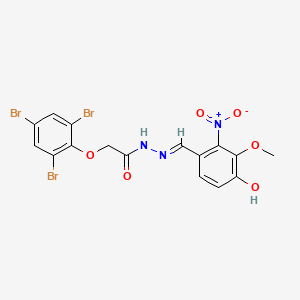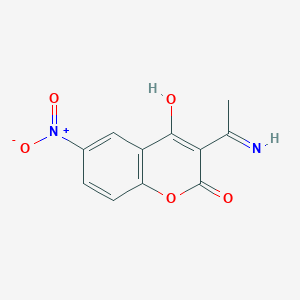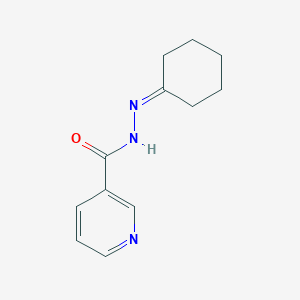![molecular formula C20H32N2O2S B6015378 4-[1-(benzylsulfonyl)-3-pyrrolidinyl]-1-isobutylpiperidine](/img/structure/B6015378.png)
4-[1-(benzylsulfonyl)-3-pyrrolidinyl]-1-isobutylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(benzylsulfonyl)-3-pyrrolidinyl]-1-isobutylpiperidine, commonly known as JNJ-42153605, is a potent and selective antagonist of the kappa opioid receptor (KOR). It is a small molecule drug that has gained significant attention in the field of pharmacology due to its potential therapeutic benefits in treating various neurological disorders.
作用機序
JNJ-42153605 exerts its pharmacological effects by selectively blocking the 4-[1-(benzylsulfonyl)-3-pyrrolidinyl]-1-isobutylpiperidine. The this compound is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a key role in regulating pain perception, mood, and reward processing. By blocking the this compound, JNJ-42153605 can modulate the activity of the endogenous opioid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects
JNJ-42153605 has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce depressive-like behavior in animal models of depression. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. In addition, JNJ-42153605 has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the modulation of the endogenous opioid system.
実験室実験の利点と制限
JNJ-42153605 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It is also highly selective for the 4-[1-(benzylsulfonyl)-3-pyrrolidinyl]-1-isobutylpiperidine, which reduces the potential for off-target effects. However, JNJ-42153605 has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, it has a relatively short half-life, which may limit its duration of action.
将来の方向性
JNJ-42153605 has significant potential for further investigation in the field of pharmacology. Some potential future directions include:
1. Investigating the use of JNJ-42153605 in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease.
2. Developing novel formulations of JNJ-42153605 to improve its solubility and duration of action.
3. Investigating the potential for JNJ-42153605 to be used in combination with other drugs for enhanced therapeutic effects.
4. Investigating the structural basis of 4-[1-(benzylsulfonyl)-3-pyrrolidinyl]-1-isobutylpiperidine binding by JNJ-42153605 to facilitate the development of more potent and selective this compound antagonists.
Conclusion
In conclusion, JNJ-42153605 is a potent and selective this compound antagonist that has significant potential for the treatment of various neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of JNJ-42153605 and to develop more effective treatments for neurological disorders.
合成法
JNJ-42153605 was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2009. The synthesis method involves a series of chemical reactions that begin with the reaction of 1-isobutylpiperidine with benzylsulfonyl chloride to form the benzylsulfonyl derivative. This intermediate is then treated with 3-pyrrolidinecarboxylic acid to form the final product, JNJ-42153605. The synthesis of JNJ-42153605 is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
科学的研究の応用
JNJ-42153605 has been extensively studied for its potential therapeutic benefits in treating various neurological disorders. It has shown promising results in preclinical studies for the treatment of depression, anxiety, and addiction. JNJ-42153605 has also been shown to have analgesic properties in animal models of pain. In addition, it has been investigated for its potential use in the treatment of pruritus (itching) associated with various skin disorders.
特性
IUPAC Name |
4-(1-benzylsulfonylpyrrolidin-3-yl)-1-(2-methylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S/c1-17(2)14-21-11-8-19(9-12-21)20-10-13-22(15-20)25(23,24)16-18-6-4-3-5-7-18/h3-7,17,19-20H,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUYBRVXVZBVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[bis(2-hydroxyethyl)amino]propyl}-5-nitro-1-naphthalenesulfonamide](/img/structure/B6015301.png)
![N-methyl-6-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6015311.png)
![8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline](/img/structure/B6015322.png)

![7,8-dimethyl-1-phenyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6015326.png)

![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6015330.png)
![1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B6015334.png)

![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015345.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6015351.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6015361.png)
![tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6015372.png)